Biochemical Potency: JAK1-IN-B61 Demonstrates Low Nanomolar IC50 Against Recombinant JAK1
In a cell-free biochemical assay using recombinant GST-tagged JAK1, JAK1-IN-B61 exhibits an IC50 of 11 nM [1]. For comparative context, upadacitinib, a widely used selective JAK1 inhibitor, displays an IC50 of 47 nM in a similar biochemical assay . This 4.3-fold difference in potency suggests that JAK1-IN-B61 may achieve more complete target engagement at lower concentrations in equivalent experimental systems.
| Evidence Dimension | JAK1 biochemical IC50 |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Upadacitinib: 47 nM (biochemical assay) |
| Quantified Difference | JAK1-IN-B61 exhibits 4.3-fold greater potency than upadacitinib under comparable biochemical conditions |
| Conditions | Cell-free AlphaScreen assay with recombinant GST-tagged JAK1 in the presence of ATP [1]; comparable biochemical assay conditions for upadacitinib |
Why This Matters
Higher biochemical potency may enable lower effective concentrations, reducing potential off-target liabilities in mechanistic studies where maximizing JAK1-specific signal is critical.
- [1] BindingDB. (n.d.). Affinity Data for JAK1-IN-B61. BindingDB ID: BDBM50311017. Retrieved from https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Tyrosine-protein+kinase+JAK1&reactant2=BDBM50311017&column=ki&startPg=0&Increment=50&submit=Search View Source
